molecular formula C16H17N3O4S B5816452 1-[(2-nitrophenyl)sulfonyl]-4-phenylpiperazine

1-[(2-nitrophenyl)sulfonyl]-4-phenylpiperazine

Cat. No.: B5816452
M. Wt: 347.4 g/mol
InChI Key: MJBFQNWBBGGRHZ-UHFFFAOYSA-N
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Description

1-[(2-Nitrophenyl)sulfonyl]-4-phenylpiperazine is a chemical compound known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a phenyl group and a sulfonyl group attached to a nitrophenyl moiety.

Preparation Methods

The synthesis of 1-[(2-nitrophenyl)sulfonyl]-4-phenylpiperazine typically involves the reaction of 2-nitrobenzenesulfonyl chloride with 4-phenylpiperazine. The reaction is usually carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction conditions often include stirring the mixture at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods might include continuous flow processes and the use of automated reactors to ensure consistent production quality.

Chemical Reactions Analysis

1-[(2-Nitrophenyl)sulfonyl]-4-phenylpiperazine undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[(2-Nitrophenyl)sulfonyl]-4-phenylpiperazine has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-[(2-nitrophenyl)sulfonyl]-4-phenylpiperazine exerts its effects involves the activation of the Hedgehog signaling pathway. This activation leads to the expansion of neural stem/progenitor cells and the inhibition of radiation-induced microglia activation and pro-inflammatory cytokine expression. The compound binds to the transmembrane domain of Smoothened, a key protein in the Hedgehog pathway, thereby promoting cellular regeneration and reducing inflammation .

Comparison with Similar Compounds

Similar compounds to 1-[(2-nitrophenyl)sulfonyl]-4-phenylpiperazine include:

The uniqueness of this compound lies in its specific substitution pattern and its ability to activate the Hedgehog signaling pathway, which is not commonly observed in other similar compounds.

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique chemical structure and reactivity make it a valuable tool in organic synthesis, while its biological activities offer promising avenues for medical research and therapeutic applications.

Properties

IUPAC Name

1-(2-nitrophenyl)sulfonyl-4-phenylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O4S/c20-19(21)15-8-4-5-9-16(15)24(22,23)18-12-10-17(11-13-18)14-6-2-1-3-7-14/h1-9H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJBFQNWBBGGRHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

7.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47202487
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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